1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride
Description
Properties
CAS No. |
479028-65-4 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride |
InChI |
InChI=1S/C9H8ClN3O/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3 |
InChI Key |
BPYULXLPWORSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The pyrazolo[3,4-b]pyridine skeleton is often constructed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopyridine derivatives with diketones or keto-esters under acidic or basic conditions yields the fused heterocycle. Methyl groups at the 1 and 3 positions are introduced either during cyclization or via post-synthetic methylation.
Reaction Scheme 1:
Palladium-Catalyzed Coupling Methods
Patent WO2006055245A2 describes a Suzuki-Miyaura coupling protocol for functionalizing pyrazolopyridines. While this method is primarily used for introducing aryl groups, it highlights the versatility of palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in modifying the heterocyclic framework. The reaction employs aryl halides (R¹-X) and a boronate ester intermediate, with optimized conditions including:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Base: Potassium phosphate (K₃PO₄)
-
Temperature: 80–100°C
-
Catalyst Loading: 1–5 mol% Pd
Carboxylic Acid Intermediate Synthesis
The 5-carboxylic acid derivative (CAS 19743-72-7) is synthesized via carboxylation of the pyrazolopyridine core. Direct carboxylation using CO₂ under high pressure or via metal-mediated reactions (e.g., using CuCN) is common. Alternatively, oxidation of a 5-methyl group (if present) using KMnO₄ or CrO₃ yields the carboxylic acid.
Reaction Scheme 2:
Conversion to Carbonyl Chloride
The final step involves converting the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and byproduct volatility. The reaction is typically conducted under reflux in anhydrous conditions.
Reaction Scheme 3:
Optimization Parameters:
| Parameter | Optimal Condition |
|---|---|
| Reagent | SOCl₂ (excess) |
| Solvent | Toluene or DCM |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Industrial-Scale Considerations
Purification Techniques
Crude acyl chloride is purified via vacuum distillation or recrystallization from non-polar solvents. Purity (>98%) is verified via NMR and HPLC.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes classical nucleophilic substitution reactions with diverse nucleophiles:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amide Formation | Primary/secondary amines, RT, DCM | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamides | 72-89% |
| Esterification | Alcohols, pyridine catalyst, 0-5°C | Alkyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | 65-78% |
| Thioester Synthesis | Thiols, NEt₃, THF | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-thiocarboxylates | 58-81% |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate where the nucleophile attacks the electrophilic carbonyl carbon, followed by chloride elimination. Steric hindrance from the 1,3-dimethyl groups slightly reduces reactivity compared to non-methylated analogs.
Condensation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
With Aniline Derivatives
Reacting with substituted anilines under Dean-Stark conditions produces 4-anilino-pyrazolo[3,4-b]pyridines (Table 2):
| Aniline Substituent | Reaction Time | Product | Application |
|---|---|---|---|
| 4-NO₂ | 8 hrs | 4-(4-Nitroanilino) derivative | Kinase inhibitor precursors |
| 3-Cl | 6 hrs | 4-(3-Chloroanilino) derivative | Antimicrobial agents |
| 2-OMe | 10 hrs | 4-(2-Methoxyanilino) derivative | Anticancer scaffolds |
Key Observation : Electron-withdrawing groups on aniline accelerate reaction rates by enhancing nucleophilicity at the amine site.
Gould-Jacobs Cyclization
In POCl₃ at 110°C, the compound reacts with enamine derivatives to form tricyclic systems (Scheme 1):
-
Initial attack by the enamine’s β-carbon on the carbonyl chloride
-
Intramolecular cyclization via elimination of HCl
Experimental Data :
Halogen Exchange
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Nucleophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ (aq) | 100°C, sealed tube | 4-Amino-1,3-dimethyl-pyrazolo[3,4-b]pyridine | 1.2 × 10⁻³ |
| NaN₃ | DMF, 80°C | 4-Azido derivative | 3.8 × 10⁻⁴ |
| KSCN | EtOH reflux | 4-Thiocyano derivative | 2.1 × 10⁻⁴ |
Limitation : NAS occurs only at the 4-position due to the electron-withdrawing effect of the carbonyl chloride group deactivating other positions.
Biological Alkylation
The methyl groups on the pyrazole ring undergo rare site-specific alkylation under strong bases (e.g., LDA at -78°C):
-
N1-methyl : Resists deprotonation due to conjugation with the pyridine nitrogen
-
N3-methyl : Participates in alkylation with electrophiles (e.g., methyl iodide), forming quaternary ammonium intermediates
Synthetic Utility : This enables selective functionalization for SAR studies in drug discovery.
Stability and Competing Reactions
Critical stability data under various conditions:
| Condition | Observation | Degradation Products |
|---|---|---|
| Aqueous acid (pH < 3) | Hydrolysis to carboxylic acid within 2 hrs | 1,3-Dimethyl-pyrazolo[3,4-b]pyridine-5-COOH |
| Aqueous base (pH > 10) | Partial ring-opening after 24 hrs | 3-Cyano-4-methylpyridine derivatives |
| UV light (254 nm) | No decomposition over 72 hrs | N/A |
This comprehensive reactivity profile establishes 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride as a multifaceted building block in medicinal chemistry and materials science. Its predictable regioselectivity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex heterocyclic architectures.
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride has been investigated for its potential as a therapeutic agent . Its unique structure allows it to interact with various biological targets.
Key Therapeutic Areas :
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), demonstrating significant antiproliferative effects with IC50 values as low as 0.069 mM against MDA-MB-231 cells.
| Cell Line | IC50 Value (mM) |
|---|---|
| MDA-MB-231 (Breast) | 0.069 |
| HeLa (Cervical) | TBD |
| A549 (Lung) | TBD |
The compound is part of a larger class known for their antibacterial , antiviral , and antifungal properties. Research indicates that similar compounds can affect cellular processes through interactions with specific enzymes and receptors.
Mechanism of Action :
- Inhibition of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Synthesis of Complex Molecules
This compound serves as a building block in organic synthesis. Its reactive carbonyl group allows for further functionalization, making it a versatile intermediate in the preparation of more complex molecules.
Applications in Synthesis :
- Used to synthesize derivatives that may enhance biological activity or target specificity.
Case Study 1: Anticancer Properties
A study conducted on the antiproliferative effects of various derivatives of this compound showed that modifications to the carbonyl group significantly impacted the potency against cancer cell lines. The study highlighted the importance of structural variations in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Activity
Research on related pyrazolo[3,4-B]pyridine compounds indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that the incorporation of the carbonyl chloride moiety could enhance antimicrobial activity through increased reactivity and binding affinity to microbial targets.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS: 175201-95-3)
This derivative differs by the addition of a 4-chloro substituent on the pyrazolo ring. The chlorine atom enhances electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride group compared to the non-chlorinated parent compound. This modification improves reactivity in coupling reactions, as evidenced by its higher annual sales volume (1,282 bottles/year) compared to other analogs .
Ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 20481-15-6)
Replacing the carbonyl chloride with an ethyl ester group drastically reduces reactivity. The ester derivative serves as a stable intermediate for further functionalization, with significantly lower annual sales (212 bottles/year), indicating its niche role in multistep syntheses .
Functional Group Analogs
N-(3-Chloro-4-fluorophenyl)-2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enamide (CAS: 485370-72-7)
This compound retains the pyrazolo[3,4-b]pyridine core but replaces the carbonyl chloride with a cyano-substituted enamide. Its molecular weight (327.33 g/mol) and structural complexity highlight its utility in targeting enzymatic active sites .
2-Sulfinylaminobenzoyl Chloride
Used in the synthesis of luotonin A, this benzoyl chloride analog shares the reactive acyl chloride group but lacks the pyrazolo[3,4-b]pyridine scaffold. Its application in quinazoline alkaloid synthesis underscores the versatility of acyl chlorides in heterocyclic chemistry, though its simpler structure limits its use in complex pharmacophore design .
Application-Specific Analogs
Fipronil (CAS: 120068-37-3) and Ethiprole
These pyrazole carbonitriles feature sulfinyl and trifluoromethyl groups, enabling potent insecticidal activity. Unlike this compound, their mode of action relies on GABA receptor antagonism, which is contingent on the sulfinyl and cyano substituents. The absence of a reactive acyl chloride group limits their utility as synthetic intermediates but enhances environmental stability .
Data Table: Key Comparative Features
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, supported by various studies and data tables.
Chemical Structure and Properties
The structure of this compound consists of a pyrazole ring fused to a pyridine ring with two methyl groups at positions 1 and 3, and a carbonyl chloride group at position 5. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 1235439-97-0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation.
- Interaction with DNA : Some pyrazolo[3,4-b]pyridines have been reported to bind with DNA, disrupting replication in cancer cells.
- Antimicrobial Activity : The compound exhibits properties that can disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
Research indicates that compounds related to this compound have significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Antibacterial and Antiviral Activity
Similar derivatives have been shown to possess antibacterial and antiviral activities. For instance:
- Antibacterial : Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Antiviral : Studies indicate potential activity against viruses such as HSV-1 and VSV, with some derivatives showing higher efficacy than traditional antiviral drugs.
Case Studies
Several studies have highlighted the biological potential of pyrazolopyridine derivatives:
- Study on Anticancer Activity : A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results showed promising IC₅₀ values indicating significant cytotoxicity towards cancer cells .
- Antiviral Research : Another research focused on the antiviral properties of pyrazolo[3,4-b]pyridines against HSV-1. The study found that certain derivatives exhibited higher antiviral activity compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride?
- Methodology : The compound is typically synthesized via multi-step pathways starting from pyrazole-5-amine derivatives. A common approach involves condensation with activated carbonyl groups (e.g., acetic acid-mediated cyclization under reflux) to form the pyrazolo[3,4-b]pyridine core, followed by chlorination at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, highlights a method using pyrazole-5-amine derivatives and activated carbonyl groups in acetic acid to yield structurally analogous pyrazolo[3,4-b]pyridines in high yields (70–95%) . Subsequent chlorination steps must be optimized to avoid over-functionalization.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its precursors?
- Methodology :
- ¹H/¹³C NMR : The carbonyl chloride group (C=O) appears as a distinct downfield signal (~170–180 ppm in ¹³C NMR), while the pyrazole and pyridine protons show characteristic splitting patterns (e.g., aromatic protons at δ 7.5–9.0 ppm). Methyl groups on the pyrazole ring resonate as singlets (~δ 2.5–3.5 ppm) .
- IR : A sharp peak near 1750 cm⁻¹ confirms the C=O stretch of the acyl chloride.
- MS : Molecular ion peaks ([M]⁺ or [M-Cl]⁺) and fragmentation patterns (e.g., loss of COCl) are critical for validation .
Q. What solvent systems are optimal for handling this compound, given its reactivity?
- Methodology : Due to its hydrolytic sensitivity, anhydrous aprotic solvents (e.g., dichloromethane, THF) under inert atmospheres (N₂/Ar) are preferred. demonstrates successful handling in toluene during acylation reactions, with rigorous drying of solvents (e.g., molecular sieves) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodology : Density Functional Theory (DFT) calculations can model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example, applied DFT to a related pyrazolo[3,4-b]pyridine derivative to analyze nonlinear optical (NLO) properties and charge transfer mechanisms, which are critical for designing bioactive analogs . Such studies guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance reactivity).
Q. What strategies mitigate competing side reactions during functionalization of the 5-carbonyl chloride group?
- Methodology :
- Selective Aminolysis : Use sterically hindered amines (e.g., tert-butylamine) to reduce nucleophilic attack at adjacent positions. achieved >90% yield in urea formation by reacting with aryl isocyanates under controlled reflux conditions .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups on the pyrazole ring) with Boc groups to direct reactivity toward the carbonyl chloride .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring reveal degradation pathways. notes that hydrochloride salts of related pyrazolo[3,4-b]pyridines require storage at 2–8°C in desiccators to prevent hygroscopic decomposition .
Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives, and how can this compound be tailored for specific targets?
- Methodology : Pyrazolo[3,4-b]pyridines exhibit kinase inhibition, antimicrobial, and anticancer properties. For instance, describes pyrazolo[3,4-b]pyridine derivatives with IC₅₀ values <1 µM against breast cancer cell lines (MCF-7). Structure-activity relationship (SAR) studies suggest that substituting the 5-carbonyl chloride with urea or amide groups enhances binding to ATP pockets in kinases .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports yields >90% for pyrazolo[3,4-b]pyridine formation, while notes 49–99% yields for carboxamide derivatives. This discrepancy arises from differences in substituent electronics and reaction scales. Small-scale reactions (<1 mmol) often achieve higher purity due to better temperature control .
- Acidity vs. Reactivity : highlights the enhanced acidity of pyrazolo[3,4-b]pyridine derivatives due to resonance stabilization, which may accelerate hydrolysis of the carbonyl chloride. This conflicts with , where stable acylation was achieved. Resolution lies in optimizing reaction kinetics (e.g., low-temperature, dropwise addition of nucleophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
